Cas no 82409-02-7 (1,9-Bis-Boc-1,5,9-triazanonane)
1,9-Bis-Boc-1,5,9-triazanonane Chemical and Physical Properties
Names and Identifiers
-
- Di-tert-butyl (azanediylbis(propane-3,1-diyl))dicarbamate
- 1,9-Bis-Boc-1,5,9-triazanonane
- 12-Oxa-2,6,10-triazatetradecanoic acid, 13,13-dimethyl-11-oxo-,1,1-dimethylethyl ester
- Bis(2-methyl-2-propanyl) (iminodi-3,1-propanediyl)biscarbamate
- Boc-2-aminoethanol
- boc-aminoethanol
- boc-ethanolamine
- Boc-glycinol
- N-Boc-ethanolamine
- tert-butyl 2-hydroxyethylcarbamate
- 1,1-Dimethylethyl 13,13-dimethyl-11-oxo-12-oxa-2,6,10-triazatetradecanoate (ACI)
- Carbamic acid, (iminodi-3,1-propanediyl)bis-, bis(1,1-dimethylethyl) ester (ZCI)
- 1,9-BisBOC-1,5,9-Triazanonane
- [3-[[3-[(tert-Butoxycarbonyl)amino]propyl]amino]propyl]carbamic acid tert-butyl ester
- RXUZRBQIVIUOLJ-UHFFFAOYSA-N
- C16H33N3O4
- AKOS022184185
- TERT-BUTYL N-[3-({3-[(TERT-BUTOXYCARBONYL)AMINO]PROPYL}AMINO)PROPYL]CARBAMATE
- 1,1-Dimethylethyl 13,13-dimethyl-11-oxo-12-oxa-2,6,10-triazatetradecanoate
- DB-363123
- CS-0138288
- bis[3-(boc-amino)propyl]amine
- Z1528749074
- SB83380
- Di-tert-butyl(azanediylbis(propane-3,1-diyl))dicarbamate
- F12149
- MFCD11226826
- tert-butyl N-{3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]propyl}carbamate
- DTXSID601145803
- 1-(Boc-amino)-3-[3-(Boc-amino)propylamino]propane
- 82409-02-7
- SCHEMBL1557057
- Tert-butyl N-[3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]propyl]carbamate
- EN300-139695
- SY016956
- BP-25463
- AS-47117
- 1,9-Bis-Boc-1,5,9-triazanoe
-
- MDL: MFCD11226826
- Inchi: 1S/C16H33N3O4/c1-15(2,3)22-13(20)18-11-7-9-17-10-8-12-19-14(21)23-16(4,5)6/h17H,7-12H2,1-6H3,(H,18,20)(H,19,21)
- InChI Key: RXUZRBQIVIUOLJ-UHFFFAOYSA-N
- SMILES: O=C(NCCCNCCCNC(OC(C)(C)C)=O)OC(C)(C)C
Computed Properties
- Exact Mass: 331.24700
- Monoisotopic Mass: 331.24710654g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 14
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 88.7Ų
Experimental Properties
- PSA: 95.67000
- LogP: 3.20530
1,9-Bis-Boc-1,5,9-triazanonane Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1,9-Bis-Boc-1,5,9-triazanonane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56965-1g |
Di-tert-butyl (azanediylbis(propane-3,1-diyl))dicarbamate |
82409-02-7 | 97% | 1g |
¥163.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56965-250mg |
Di-tert-butyl (azanediylbis(propane-3,1-diyl))dicarbamate |
82409-02-7 | 97% | 250mg |
¥102.0 | 2023-09-05 | |
| TRC | B016550-50mg |
1,9-Bis-Boc-1,5,9-triazanonane |
82409-02-7 | 50mg |
$ 125.00 | 2022-06-07 | ||
| TRC | B016550-100mg |
1,9-Bis-Boc-1,5,9-triazanonane |
82409-02-7 | 100mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B016550-250mg |
1,9-Bis-Boc-1,5,9-triazanonane |
82409-02-7 | 250mg |
$ 415.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AZ635-200mg |
1,9-Bis-Boc-1,5,9-triazanonane |
82409-02-7 | 97% | 200mg |
591.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AZ635-1g |
1,9-Bis-Boc-1,5,9-triazanonane |
82409-02-7 | 97% | 1g |
2239.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AZ635-50mg |
1,9-Bis-Boc-1,5,9-triazanonane |
82409-02-7 | 97% | 50mg |
250.0CNY | 2021-07-10 | |
| abcr | AB461183-250mg |
1,9-Bis-boc-1,5,9-triazanonane; . |
82409-02-7 | 250mg |
€213.00 | 2024-04-15 | ||
| abcr | AB461183-1g |
1,9-Bis-boc-1,5,9-triazanonane; . |
82409-02-7 | 1g |
€242.80 | 2024-04-15 |
1,9-Bis-Boc-1,5,9-triazanonane Production Method
Production Method 1
1.2 Solvents: Tetrahydrofuran ; 30 min, 0 °C; 90 - 100 min, 0 °C; 3 h, 0 °C; 0 °C → rt; 20 h, rt
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Water Solvents: Diethyl ether
Production Method 5
Production Method 6
Production Method 7
1.2 3 h, 60 °C
Production Method 8
1.2 Solvents: Toluene ; 18 h, 60 °C
Production Method 9
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 3, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; acidified, rt
Production Method 10
1,9-Bis-Boc-1,5,9-triazanonane Raw materials
- Di-tert-butyl dicarbonate
- tert-butyl-[cyano(phenyl)methylidene]amino carbonate
- Tert-Butyl phenyl carbonate
- N,N-BIS-(3-AMINOPROPYL)METHYLAMINE
- N,N'-Carbonyldiimidazole
- tert-butyl 2,5-dioxopyrrolidin-1-yl carbonate
1,9-Bis-Boc-1,5,9-triazanonane Preparation Products
1,9-Bis-Boc-1,5,9-triazanonane Suppliers
1,9-Bis-Boc-1,5,9-triazanonane Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 1,9-Bis-Boc-1,5,9-triazanonane
Recent Advances in the Application of 1,9-Bis-Boc-1,5,9-triazanonane (CAS: 82409-02-7) in Chemical Biology and Pharmaceutical Research
The compound 1,9-Bis-Boc-1,5,9-triazanonane (CAS: 82409-02-7) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This bifunctional Boc-protected triazanonane derivative serves as a critical building block in the synthesis of complex molecular architectures, particularly in the development of novel drug candidates and bioactive probes. Recent studies have highlighted its utility in facilitating selective modifications of biomolecules, enabling the exploration of new therapeutic targets and mechanisms of action.
One of the most notable advancements involves the use of 1,9-Bis-Boc-1,5,9-triazanonane as a key intermediate in the synthesis of polyamine-based drug conjugates. Polyamines, such as spermidine and spermine, play crucial roles in cellular processes, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Researchers have leveraged the Boc-protected triazanonane scaffold to develop polyamine analogs with enhanced stability and target specificity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of this compound into a series of polyamine-drug conjugates, which exhibited improved pharmacokinetic properties and reduced off-target effects in preclinical models.
In addition to its role in drug development, 1,9-Bis-Boc-1,5,9-triazanonane has been employed in the design of molecular probes for studying protein-protein interactions (PPIs). The compound's ability to act as a spacer or linker has enabled the construction of bifunctional probes that can simultaneously engage multiple protein targets. A recent study in Chemical Communications showcased the use of this compound in the development of a photoaffinity labeling probe, which facilitated the identification of transient PPIs in live cells. This breakthrough has opened new avenues for understanding complex signaling networks and identifying potential therapeutic targets.
Another emerging application of 1,9-Bis-Boc-1,5,9-triazanonane is in the field of bioconjugation chemistry. The compound's Boc-protected amine groups provide a convenient handle for selective deprotection and subsequent functionalization, making it an attractive choice for site-specific modifications of peptides and proteins. A 2024 report in Bioconjugate Chemistry detailed the use of this compound in the synthesis of antibody-drug conjugates (ADCs), where it served as a stable linker between the antibody and cytotoxic payload. The resulting ADCs demonstrated enhanced serum stability and tumor-targeting efficiency in vivo, underscoring the compound's potential in next-generation biotherapeutics.
Despite these promising developments, challenges remain in optimizing the synthetic routes and scalability of 1,9-Bis-Boc-1,5,9-triazanonane. Recent efforts have focused on streamlining its production through catalytic methods and green chemistry approaches. For example, a 2023 study in Organic Process Research & Development reported a scalable, one-pot synthesis of the compound using a palladium-catalyzed amination reaction, which significantly improved yield and reduced waste generation. Such advancements are critical for meeting the growing demand for this versatile building block in both academic and industrial settings.
In conclusion, 1,9-Bis-Boc-1,5,9-triazanonane (CAS: 82409-02-7) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span drug development, molecular probe design, and bioconjugation chemistry, with recent studies highlighting its potential to address unmet medical needs. Future research will likely focus on further optimizing its synthetic accessibility and expanding its utility in emerging therapeutic modalities, such as targeted protein degradation and nucleic acid-based therapies.
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